molecular formula C11H14N4 B3354178 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine CAS No. 578709-10-1

2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine

Cat. No.: B3354178
CAS No.: 578709-10-1
M. Wt: 202.26 g/mol
InChI Key: VJKGFMGCWPESKG-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine ( 578709-10-1) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused imidazopyridine core, a privileged structure in pharmacology, coupled with a piperidine moiety that often enhances molecular properties and target engagement. The imidazo[4,5-b]pyridine scaffold is extensively investigated for its diverse biological activities. Research highlights its potential in developing new antimicrobial agents, as some derivatives have shown promising activity against Gram-positive bacteria such as Bacillus cereus . Furthermore, this structural class is a key focus in antiparasitic drug discovery; for instance, closely related 2,4-disubstituted imidazopyridines have been identified as potent inhibitors of the human malaria parasite Plasmodium falciparum . These compounds are explored for their ability to interfere with essential biological processes in the parasite, such as the inhibition of hemozoin formation, a mechanism critical to fast-killing antimalarial activity . The piperidin-4-yl substituent is a common feature in active compounds, suggesting its importance for optimal interaction with biological targets . This product is provided for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care in a laboratory setting, adhering to all applicable safety protocols.

Properties

IUPAC Name

2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKGFMGCWPESKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624529
Record name 2-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578709-10-1
Record name 2-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques. These methods often employ catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also be advantageous for scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

PARP-1 Inhibition : One of the most notable applications of 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine is its role as a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This enzyme is crucial in DNA repair mechanisms, and its inhibition can enhance the efficacy of DNA-damaging agents in cancer therapy. Studies have shown that this compound can effectively bind to the active sites of PARP-1, blocking substrate access and preventing cancer cells from repairing DNA damage .

Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit antibacterial and antifungal activities. For example, compounds structurally similar to this compound have demonstrated effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Biological Assays

The compound is utilized in various biological assays to assess its pharmacological properties. Interaction studies have revealed that this compound can effectively bind to enzymes involved in critical biological processes. Molecular docking studies indicate that its binding interactions are primarily driven by hydrogen bonding and π–π stacking interactions with amino acid residues in target proteins .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : The cyclization of appropriate precursors under controlled conditions is a standard approach.
  • Alkylation Reactions : Alkylation under phase transfer catalysis conditions has been employed to create new derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents/Modifications Key Properties/Applications Reference
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Ketone group at 2-position, piperidine at 3-position Altered solubility; potential kinase modulation
1H-Imidazo[4,5-b]pyridine-2(3H)-thione Thione group replacing NH at 2-position Enhanced electrophilicity; possible antimicrobial activity
6-(4-Nitrophenoxy)-2-substituted derivatives Nitrophenoxy at 6-position Antitubercular activity (DprE1 inhibition)
2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine CF₃ group at 2-position Improved metabolic stability; kinase inhibitors
6-Chloro-7-(piperazin-1-yl) derivatives Chloro at 6-position, piperazine at 7-position Kinase inhibition (e.g., JAK2/FLT3)

Key Observations :

  • Positional Effects: Substituents at the 2- and 6-positions significantly influence biological activity. For instance, 6-(4-nitrophenoxy) derivatives exhibit antitubercular effects by targeting DprE1 , while 2-piperidinyl groups enhance kinase binding .
  • Functional Group Impact : The substitution of NH with thione (S) or ketone (O) alters electronic properties and solubility. Thione derivatives may exhibit stronger electrophilic character, favoring covalent binding .
  • Piperidine vs. Piperazine : Piperazine-containing derivatives (e.g., 7-(piperazin-1-yl) compounds) show enhanced solubility due to the additional nitrogen, whereas piperidine moieties contribute to lipophilicity and blood-brain barrier penetration .

Key Observations :

  • The use of water as a solvent (Kale et al.) offers environmental advantages but requires precise control of oxidative conditions .
  • Na₂S₂O₄-mediated methods achieve moderate yields but are scalable for kinase inhibitor libraries .

Key Observations :

  • The piperidin-4-yl group in 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine likely enhances kinase inhibition through hydrophobic and hydrogen-bonding interactions in ATP-binding pockets .
  • Nitro groups at the 6-position (e.g., in antitubercular derivatives) enable covalent or electrostatic interactions with target enzymes .

Biological Activity

2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H14N4
  • CAS Number : 578709-10-1
  • Synonyms : 2-Piperidin-4-yl-1H-imidazo[4,5-b]pyridine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : This compound has been shown to inhibit several kinases, including:
    • Aurora Kinases : It exhibits potent dual inhibition against Aurora-A and FLT3 kinases, with an IC50 value of 0.162 μM for FLT3 and a GI50 of 0.299 μM for MV4-11 human acute myeloid leukemia (AML) cells .
    • c-Met Kinase : Demonstrated promising activity against human lung cancer cells through selective inhibition .
  • Antiproliferative Activity : The compound has shown significant antiproliferative effects across various cancer cell lines:
    • It displayed effective inhibition against breast cancer (MDA-MB-231) and colorectal cancer cells, with IC50 values indicating strong cytotoxicity .
  • Antimicrobial Activity : Recent studies have revealed its potential as an antimicrobial agent:
    • Tested against Gram-positive bacteria (Bacillus cereus) and Gram-negative bacteria (Escherichia coli), the compound showed higher efficacy against Gram-positive strains .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
Aurora Kinase InhibitionFLT3 (MV4-11 AML Cells)0.162
AntiproliferativeMDA-MB-231 (Breast Cancer)0.299
AntimicrobialBacillus cereusN/A
AntimicrobialEscherichia coliN/A
c-Met Kinase InhibitionHuman Lung Cancer CellsN/A

Detailed Findings

  • Aurora Kinase Selectivity : The selectivity profile for Aurora kinases suggests potential applications in cancer therapy, particularly in hematological malignancies .
  • Antiproliferative Mechanism : The mechanism underlying the antiproliferative activity involves cell cycle arrest and induction of apoptosis in targeted cancer cells, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : The compound's interaction with bacterial enzymes indicates a novel mechanism that could lead to the development of new antimicrobial agents, particularly against resistant strains .

Q & A

Q. What are the common synthetic routes for 2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine?

  • Methodological Answer : The compound is typically synthesized via multistep reactions involving condensation of pyridine or imidazole precursors with piperidine derivatives. For example:
  • Reductive Amination : A chemoselective reductive amination approach using 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one as a starting material has been optimized for high yield (up to 64.6%) .
  • Pd-Catalyzed Amination : Palladium-catalyzed coupling with ammonia surrogates avoids selectivity issues in introducing the piperidinyl group .
  • Condensation with Diamines : Reactions with ethylenediamine or 1,3-propanediamine yield substituted derivatives, confirmed via NMR and MS analysis .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural validation combines experimental and computational techniques:
  • XRD Analysis : Reveals orthorhombic crystal structure (space group Pna21) with planar conformation and NH···N hydrogen bonding .
  • NMR/ESI-MS : ¹H/¹³C NMR and high-resolution mass spectrometry confirm molecular connectivity and purity (>95%) .
  • DFT Calculations : B3LYP/6-31G(d,p) basis sets predict vibrational modes (IR/Raman) and electronic properties, aligning with experimental data .

Q. What are the solubility and storage protocols for this compound?

  • Methodological Answer :
  • Solubility : Best achieved in DMSO (10–50 mg/mL). Alternatives include ethanol, DMF, or saline-based formulations (e.g., DMSO:Tween 80:Saline = 10:5:85) for in vivo studies .
  • Storage :
FormTemperatureStability Duration
Powder-20°C3 years
In solvent-80°C6 months
Transport at room temperature is acceptable for short periods .

Advanced Research Questions

Q. How can computational methods optimize synthetic yield and regioselectivity?

  • Methodological Answer : Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts reaction pathways and intermediates. Key steps:
  • Transition State Analysis : Identifies energy barriers for regioselective amination or cyclization .
  • Solvent Effects : COSMO-RS models assess solvent interactions to minimize side reactions .
  • Thermochemical Accuracy : Hybrid functionals reduce atomization energy errors to <2.4 kcal/mol, improving yield predictions .

Q. How to resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Metabolic Profiling : Cytochrome P450 (CYP1A2) activity assays detect genotoxic metabolites (e.g., N-glucuronides) that may vary between species (human vs. rat hepatocytes) .
  • Dose-Response Curves : Use Hill slope analysis to distinguish true activity from assay artifacts (e.g., aggregation in high-throughput screens) .
  • Molecular Docking : Compare binding affinities to targets like DprE1 (tuberculosis) or CGRP receptors to validate mechanism-specific effects .

Q. What role does exact exchange play in DFT studies of imidazo[4,5-b]pyridines?

  • Methodological Answer : Exact exchange (e.g., in B3LYP) corrects electron correlation errors in gradient-corrected functionals:
  • Local Spin-Density Terms : Improve accuracy for ionization potentials (average error <3 kcal/mol) and bond dissociation energies .
  • Non-Covalent Interactions : Van der Waals corrections in dispersion-weighted functionals better model π-π stacking in crystal lattices .
  • Benchmarking : Compare with MP2 or CCSD(T) for systems with strong hydrogen bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine
Reactant of Route 2
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2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine

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